Difenpiramide is a non-steroidal anti-inflammatory compound characterized by the chemical formula C19H16N2O and a molar mass of approximately 288.35 g/mol. It is classified as a monocarboxylic acid amide, formed through the formal condensation of the carboxy group from biphenyl-4-ylacetic acid with an amino group. This compound is notable for its unique structure, which lacks free ionizable or particularly reactive groups, distinguishing it from conventional anti-inflammatory agents .
The exact mechanism of action of difenpiramide is not fully understood. Like other NSAIDs, it is believed to work by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators called prostaglandins []. However, difenpiramide might have additional mechanisms due to the presence of the 2-aminopyridine group, which requires further investigation [].
Difenpiramide can cause side effects similar to other NSAIDs, including gastrointestinal irritation, ulcers, and kidney problems []. It may also increase the risk of bleeding due to its antiplatelet aggregation activity []. Due to these safety concerns, difenpiramide has been largely replaced by safer and more effective NSAIDs.
Difenpiramide has been investigated for its potential to relax smooth muscles, which could be beneficial in treating conditions like irritable bowel syndrome and stomach cramps. Some studies have shown that it may be effective in reducing spasms in isolated tissues, but further research is needed to determine its efficacy and safety in humans [].
Difenpiramide may also have antisecretory properties, meaning it could potentially reduce the production of gastric acid. This could be helpful in treating ulcers or peptic ulcer disease. However, research on this specific application is limited, and more studies are needed to confirm these effects [].
Some studies have explored the possibility of Difenpiramide acting as an antiemetic, meaning it could help prevent nausea and vomiting. The mechanism behind this potential effect is not fully understood, and further research is needed to determine its effectiveness in this area [].
Difenpiramide exhibits significant biological activity as a non-steroidal anti-inflammatory agent. It primarily works by inhibiting the synthesis of inflammatory prostaglandins, thereby reducing inflammation and pain. Unlike some other anti-inflammatory drugs, it does not affect platelet aggregation, making it a safer option for patients at risk of bleeding disorders . Its mechanism of action involves antagonizing mediators of inflammation without exhibiting the side effects commonly associated with steroidal treatments .
The synthesis of Difenpiramide typically involves the following steps:
Difenpiramide is primarily used in medical applications as an anti-inflammatory drug. Its effectiveness in managing pain and inflammation makes it suitable for treating conditions such as arthritis and other inflammatory disorders. Additionally, due to its unique mechanism of action, it is being explored for potential use in various therapeutic areas beyond traditional anti-inflammatories .
Research indicates that Difenpiramide may interact with other medications, particularly acetylsalicylic acid (commonly known as aspirin). Such combinations can increase the risk or severity of adverse effects, highlighting the importance of monitoring patient medication regimens when prescribing Difenpiramide . Further studies are warranted to explore its interactions with other non-steroidal anti-inflammatory drugs and potential synergistic effects.
Difenpiramide shares similarities with several other non-steroidal anti-inflammatory compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Difenpiramide | C19H16N2O | Inhibits prostaglandin synthesis | Does not affect platelet aggregation |
Ibuprofen | C13H18O2 | Non-selective COX inhibitor | Commonly used over-the-counter |
Naproxen | C14H14O3 | Non-selective COX inhibitor | Longer half-life than Ibuprofen |
Diclofenac | C14H11Cl2NNaO2 | Selective COX-2 inhibitor | Associated with cardiovascular risks |
Difenpiramide's unique profile lies in its selective inhibition of inflammatory pathways without impacting platelet function, setting it apart from traditional non-steroidal anti-inflammatory drugs that often have broader systemic effects .
Difenpiramide is a monocarboxylic acid amide with the molecular formula C₁₉H₁₆N₂O and a molecular weight of 288.34 g/mol. Its structure comprises:
The compound is achiral, with no stereocenters or geometric isomerism.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₆N₂O | |
Molecular Weight | 288.34 g/mol | |
SMILES Notation | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3 | |
InChIKey | PWHROYKAGRUWDQ-UHFFFAOYSA-N |
Difenpiramide exhibits a complex molecular architecture characterized by the molecular formula C₁₉H₁₆N₂O with a molecular weight of 288.34 grams per mole [1] [2] [3]. The compound is formally known by its International Union of Pure and Applied Chemistry name as 2-(4-phenylphenyl)-N-pyridin-2-ylacetamide [1] [2]. This nomenclature reflects the systematic organization of its constituent functional groups and structural elements.
The molecular structure of difenpiramide represents a monocarboxylic acid amide formed through the formal condensation of the carboxy group from biphenyl-4-ylacetic acid with the amino group of 2-aminopyridine [1]. The Chemical Abstracts Service registry number 51484-40-3 provides unique identification for this compound [1] [3], while the International Chemical Identifier Key PWHROYKAGRUWDQ-UHFFFAOYSA-N serves as a standardized molecular fingerprint [1] [2].
The elemental composition of difenpiramide demonstrates a predominance of carbon atoms, which constitute the largest fraction of the molecular mass. According to detailed elemental analysis, the compound consists of 79.14% carbon, 5.59% hydrogen, 9.72% nitrogen, and 5.55% oxygen by mass [2] [3]. This composition corresponds to nineteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom within the molecular structure.
The carbon content of 228.209 grams per mole represents the most significant contribution to the total molecular weight, reflecting the extensive aromatic and aliphatic carbon framework [3]. The nitrogen content, totaling 28.014 grams per mole, originates from the pyridine ring and the acetamide functional group [1]. The single oxygen atom, contributing 15.999 grams per mole, is localized within the carbonyl group of the acetamide moiety [1].
Element | Number of Atoms | Atomic Weight (g/mol) | Total Mass (g/mol) | Percent Composition (%) |
---|---|---|---|---|
Carbon | 19 | 12.011 | 228.209 | 79.14 |
Hydrogen | 16 | 1.008 | 16.128 | 5.59 |
Nitrogen | 2 | 14.007 | 28.014 | 9.72 |
Oxygen | 1 | 15.999 | 15.999 | 5.55 |
The molecular architecture of difenpiramide comprises three distinct structural components that contribute to its overall chemical identity and properties. The biphenyl core, represented by the chemical formula C₁₂H₉, constitutes the largest structural unit with a molecular weight of 153.20 grams per mole [4]. This 4-phenylphenyl group provides the primary aromatic framework that influences the compound's lipophilic characteristics [1].
The acetamide linker, with the formula CH₂CO and molecular weight of 43.00 grams per mole, serves as the connecting bridge between the biphenyl core and the pyridine substituent [5]. This functional group is crucial for the compound's biological activity and contributes to its classification as a monocarboxylic acid amide [1]. The pyridine ring component, represented by C₅H₄N with a molecular weight of 78.10 grams per mole, introduces nitrogen-containing heterocyclic functionality that influences the compound's binding properties and pharmacological profile [4].
Component | Chemical Formula | Molecular Weight (g/mol) | Description |
---|---|---|---|
Biphenyl Core | C₁₂H₉ | 153.20 | 4-phenylphenyl group |
Acetamide Linker | CH₂CO | 43.00 | Acetamide connecting bridge |
Pyridine Ring | C₅H₄N | 78.10 | 2-pyridyl substituent |
Total Structure | C₁₉H₁₆N₂O | 288.34 | Complete molecular structure |
Difenpiramide exhibits well-defined physical properties that characterize its solid-state behavior and molecular interactions. The compound demonstrates a melting point range of 122-124°C, indicating a crystalline solid form with moderate thermal stability [6] [5] [3]. The calculated density of 1.192 grams per cubic centimeter reflects the compact molecular packing within the crystal lattice [4].
The exact mass of 288.126263138 daltons and monoisotopic mass of 288.126263138 daltons confirm the precise molecular weight calculations [1]. The topological polar surface area of 42 square angstroms indicates the spatial distribution of polar atoms within the molecular structure [1]. This relatively modest polar surface area, combined with an XLogP3 value of 3.8, suggests moderate lipophilicity that influences the compound's solubility and membrane permeability characteristics [1].
The aqueous solubility of difenpiramide is limited, with measurements indicating 12 micrograms per milliliter at physiological pH 7.4 [1]. This low solubility reflects the predominantly hydrophobic character of the biphenyl core structure, which significantly influences the compound's pharmacokinetic properties and bioavailability.
Property | Value | Reference |
---|---|---|
Melting Point | 122-124°C | [6] [5] [3] |
Molecular Weight | 288.34 g/mol | [1] [2] [3] |
Density (calculated) | 1.192 g/cm³ | [4] |
Exact Mass | 288.126263138 Da | [1] |
Monoisotopic Mass | 288.126263138 Da | [1] |
Topological Polar Surface Area | 42 Ų | [1] |
Heavy Atom Count | 22 | [1] |
Solubility (pH 7.4) | 12 μg/mL | [1] |
XLogP3 | 3.8 | [1] |
Advanced computational analysis reveals specific molecular descriptors that quantify the structural features and potential interactions of difenpiramide. The compound contains one hydrogen bond donor, corresponding to the amide nitrogen-hydrogen group, and two hydrogen bond acceptors, represented by the carbonyl oxygen and the pyridine nitrogen [1]. These hydrogen bonding capabilities influence the compound's intermolecular interactions and crystal packing arrangements.
The rotatable bond count of four reflects the conformational flexibility of the molecule, particularly around the acetamide linker region [1]. This moderate flexibility allows for conformational adaptation during receptor binding while maintaining structural integrity. The formal charge of zero indicates electrical neutrality under standard conditions [1].
The molecular complexity value of 343, calculated using the Cactvs algorithm, quantifies the structural intricacy based on the number and types of bonds, rings, and functional groups present [1]. This relatively high complexity value reflects the multi-ring aromatic system and the presence of multiple heteroatoms within the molecular framework.
Property | Value | Method/Source |
---|---|---|
Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |
Formal Charge | 0 | PubChem |
Complexity | 343 | Cactvs 3.4.8.18 |
Isotope Atom Count | 0 | PubChem |
Covalently-Bonded Unit Count | 1 | PubChem |